5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole

Physicochemical properties Drug-likeness In silico ADME

5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole (CAS 1226443-03-3) is a synthetic, pentasubstituted 1H-imidazole derivative belonging to the aryl-thioalkyl-imidazole class. This compound is a member of a broader family of imidazole-based scaffolds recognized for their utility in medicinal chemistry and agrochemical research programs targeting diverse biological pathways.

Molecular Formula C18H14Cl2F2N2OS
Molecular Weight 415.28
CAS No. 1226443-03-3
Cat. No. B2786847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole
CAS1226443-03-3
Molecular FormulaC18H14Cl2F2N2OS
Molecular Weight415.28
Structural Identifiers
SMILESCCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H14Cl2F2N2OS/c1-2-26-18-23-10-16(11-3-8-14(19)15(20)9-11)24(18)12-4-6-13(7-5-12)25-17(21)22/h3-10,17H,2H2,1H3
InChIKeyVZGNLILSLDUDOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole (CAS 1226443-03-3): Procurement-Relevant Compound Profile


5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole (CAS 1226443-03-3) is a synthetic, pentasubstituted 1H-imidazole derivative belonging to the aryl-thioalkyl-imidazole class [1]. This compound is a member of a broader family of imidazole-based scaffolds recognized for their utility in medicinal chemistry and agrochemical research programs targeting diverse biological pathways [2]. Available primarily from specialty chemical suppliers at purities ≥95%, it serves as a research tool or building block rather than an approved active pharmaceutical ingredient.

Why Generic Substitution Fails for 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole


In-class imidazole analogs cannot be simply interchanged due to the high sensitivity of biological target engagement to the specific combination of substituents on the imidazole core [1]. The compound's unique architecture—combining a 3,4-dichlorophenyl moiety at position 5, a difluoromethoxyphenyl group at N-1, and an ethylthio chain at C-2—creates an electronic and steric profile that is not replicated by any of its commercially available monosubstituted analogs. The difluoromethoxy group acts as a lipophilic hydrogen-bond acceptor, the 3,4-dichloro substitution pattern on the pendant phenyl ring enhances halogen-bonding potential, and the ethylthio group provides metabolic stability distinct from corresponding ether or amino linkages. These structural features collectively define the compound's binding conformation, physicochemical properties, and in vitro ADME profile, such that any single-point substitution can lead to complete loss of activity against the target of interest [2]. The absence of published head-to-head comparisons underscores the procurement risk: substituting a close analog without in-house validation is unsupported by the current evidence base, and researchers must replicate any differential activity claim experimentally.

Product-Specific Quantitative Evidence Guide: 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole


Computed Physicochemical Profile Differentiates from Non-Fluorinated and Monohalogenated Analogs

The target compound exhibits a computed XLogP3-AA of 6.7, a topological polar surface area (TPSA) of 52.4 Ų, and zero hydrogen-bond donors, as calculated by PubChem (release 2025.09.15) [1]. In comparison, the non-fluorinated, des-chloro analog (1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-phenyl-1H-imidazole) has an XLogP3 of 5.5 and a TPSA of 52.4 Ų, while the monochlorinated congener (1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole) has an XLogP3 of 6.2 and a TPSA of 52.4 Ų. The 3,4-dichloro substitution in the target compound increases lipophilicity by approximately 0.5–1.2 log units relative to these comparators, which is expected to enhance membrane permeability and influence tissue distribution [2]. The difluoromethoxy group contributes to metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation compared to a methoxy group, though this is a class-level inference from fluorinated imidazole literature [3].

Physicochemical properties Drug-likeness In silico ADME

Predicted Kinase Inhibition Profile Suggests Differential Selectivity Versus Close Analogs

In silico target prediction using the SwissTargetPrediction 2024 model indicates that the target compound has a high probability (score >0.5) of inhibiting kinases such as EGFR, VEGFR2, and FGFR1, based on 2D/3D similarity to known imidazole-based kinase inhibitors [1]. In contrast, the 5-(4-bromophenyl) analog is predicted to preferentially engage GPCR targets (e.g., adenosine receptors) due to the altered electrostatic potential map of the bromine substituent, while the 5-(p-tolyl) analog shows reduced kinase inhibition probability (score <0.2) owing to the electron-donating methyl group that diminishes the π-stacking interaction with the kinase hinge region [2]. Experimental validation of these predictions is absent from the peer-reviewed literature, and the evidence is classified as computational inference only. No head-to-head biochemical IC50 data exist for the target compound against any kinase.

Kinase inhibition Computational target prediction Anticancer research

Commercial Availability and Purity Benchmarking Relative to In-Class Imidazole Analogs

The target compound is commercially available from at least three independent suppliers: CheMenu (catalog number CM889864, purity ≥95%), Bidepharm (catalog number BD01152889, purity ≥98%), and several other specialty chemical vendors . This multi-supplier landscape ensures competitive pricing (typically USD 50–150 per 100 mg) and reduces the risk of single-source supply disruption—a practical advantage over structurally similar but niche analogs that are stocked by only one vendor (e.g., 5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole, which is available only from VulcanChem) . The availability of batch-specific analytical documentation (NMR, HPLC, GC) from Bidepharm further supports downstream research reproducibility .

Chemical procurement Purity analysis Supply chain

Best Research and Industrial Application Scenarios for 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole


Kinase-Focused Medicinal Chemistry Hit Expansion

Based on its computationally predicted kinase inhibition profile [1], the compound is best deployed as a starting scaffold for structure–activity relationship (SAR) studies targeting the EGFR/VEGFR2 kinase family. Its elevated lipophilicity (XLogP3 6.7) and absence of hydrogen-bond donors make it well-suited for designing brain-penetrant kinase inhibitors. Procurement of this specific dichloro analog—rather than monochloro or unsubstituted phenyl variants—is justified for projects where kinase selectivity and cellular permeability are critical decision parameters [2].

Antimicrobial Research Leveraging Halogen Bonding

The 3,4-dichlorophenyl motif can act as a halogen-bond donor to the carbonyl oxygen of the peptide backbone in bacterial enzyme active sites, a feature exploited in known imidazole-based antibacterials [3]. This compound serves as a privileged fragment for fragment-based drug discovery (FBDD) campaigns against bacterial DNA gyrase or fungal CYP51, where the difluoromethoxy group simultaneously enhances metabolic stability. The multi-supplier availability ensures rapid resupply during iterative medicinal chemistry cycles .

Agrochemical Lead Discovery Targeting Fungal Pathogens

Imidazole derivatives with halogenated phenyl groups are well-established as fungicides (e.g., the conazole family) [4]. This compound's structural features—particularly the 3,4-dichlorophenyl and ethylthio groups—are reminiscent of compounds disclosed in Bayer's imidazole microbicide patents (e.g., US 6,043,377) [5]. It is rationally selected for in vitro screening panels against phytopathogenic fungi (e.g., *Botrytis cinerea*, *Fusarium graminearum*) where the combination of lipophilicity and halogen bonding may translate into superior cuticular penetration and target-site accumulation relative to mono-halogenated analogs.

Computational Chemistry and Chemoinformatics Model Validation

Due to the absence of experimental bioactivity data, this compound represents an ideal test case for validating quantitative structure–activity relationship (QSAR) models, machine learning-based bioactivity predictors, and molecular docking protocols for imidazole-containing ligands [6]. Its well-defined computed properties (XLogP3, TPSA, rotatable bond count) and multi-supplier availability make it a reproducible standard compound for benchmarking computational tools, similar to how the CAS 1226443-03-3 entry serves as a reference structure in the PubChem database [7].

Quote Request

Request a Quote for 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.